N-benzyl-2-[(phenylsulfonyl)anilino]acetamide
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-benzylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-16-18-10-4-1-5-11-18)17-23(19-12-6-2-7-13-19)27(25,26)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSLEQZDIWTJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Aniline Derivatives
The foundational step involves synthesizing the N-phenylbenzenesulfonamide intermediate. Aniline reacts with benzenesulfonyl chloride in the presence of pyridine or triethylamine as a base, forming N-phenylbenzenesulfonamide via nucleophilic acyl substitution. Optimal conditions (Table 1) include dichloromethane as the solvent at 0–5°C, achieving yields of 85–92%.
Table 1: Sulfonylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | CH₂Cl₂ | 0–5 | 92 |
| Et₃N | THF | 25 | 85 |
| NaOH (aq.) | Toluene/H₂O | 50 | 78 |
Acetamide Formation via Alkylation
The sulfonamide intermediate undergoes alkylation with bromoacetyl bromide to form 2-bromo-N-(phenylsulfonyl)anilinoacetamide. Subsequent reaction with benzylamine in dimethylformamide (DMF) at 60°C for 12 hours yields the target compound. This method consistently achieves 70–75% yield but requires careful control of stoichiometry to minimize di-alkylation byproducts.
One-Pot Tandem Sulfonylation and Amidation
Coupling Reagent-Mediated Synthesis
A streamlined approach utilizes coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to directly conjugate 2-amino-N-benzylacetamide with benzenesulfonyl chloride. The reaction proceeds in tetrahydrofuran (THF) at room temperature, with hydroxybenzotriazole (HOBt) suppressing racemization. This method reduces purification steps and achieves 80–85% yield (Table 2).
Table 2: One-Pot Synthesis Performance
| Coupling Agent | Additive | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC | HOBt | THF | 24 | 82 |
| EDCI | DMAP | CHCl₃ | 18 | 85 |
Microwave-Assisted Acceleration
Microwave irradiation (150 W, 100°C) shortens reaction times to 1–2 hours while maintaining yields above 80%. This technique enhances energy efficiency and scalability, particularly for large-scale pharmaceutical production.
Radical-Mediated Functionalization Strategies
Nitrogen-Centered Radical (NCR) Intermediates
Recent advances employ N-haloamide precursors (e.g., N-chlorosuccinimide) to generate amidyl radicals under photolytic conditions. These radicals facilitate C–N bond formation between the sulfonamide and benzylacetamide moieties. For example, irradiating N-chloro-N-benzylacetamide with UV light (λ = 365 nm) in acetonitrile produces a reactive intermediate that couples with N-phenylbenzenesulfonamide, yielding 68–72% product.
Reductive Amination Pathways
Alternative routes involve reductive amination of 2-oxoacetamide derivatives with benzylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol, the imine intermediate is reduced to the corresponding amine, followed by sulfonylation to install the phenylsulfonyl group. This method is less common due to competing over-reduction but offers modularity for structural analogs.
Challenges and Optimization Considerations
Byproduct Formation and Mitigation
Di-alkylation and sulfonic acid byproducts are prevalent in classical methods. Implementing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity, while silica gel chromatography effectively isolates the desired product.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates. Lower temperatures (0–10°C) favor sulfonylation, whereas amidation benefits from mild heating (50–60°C).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(phenylsulfonyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl or phenylsulfonyl groups.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.
Substitution: New compounds with different functional groups replacing the benzyl or phenylsulfonyl groups.
Scientific Research Applications
Antibacterial Properties
The sulfonamide moiety of N-benzyl-2-[(phenylsulfonyl)anilino]acetamide is recognized for its antibacterial activity. Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism positions compounds like this compound as potential candidates for developing new antibacterial agents.
Anti-inflammatory Activity
Compounds with similar structural characteristics have demonstrated anti-inflammatory properties. The presence of the sulfonamide group may contribute to this activity, suggesting that this compound could be explored further for its potential in treating inflammatory diseases.
Anticonvulsant Effects
Research indicates that derivatives of N-benzyl compounds may exhibit anticonvulsant properties. For instance, studies on related compounds have shown significant protection against seizures induced by maximal electroshock in animal models. This suggests that this compound could be evaluated for similar anticonvulsant effects, potentially contributing to the development of new treatments for epilepsy or other seizure disorders .
Synthesis and Structural Analysis
The synthesis of this compound typically involves several steps that can be optimized based on specific reaction conditions and desired yields. Understanding the synthesis pathway is crucial for future research and application development.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(phenylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The phenylsulfonyl group is often crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Differences in Pharmacological Profiles
- LX2343 () : The addition of a benzodioxol ring and chloro/methoxy groups enhances its anti-amyloid activity in Alzheimer’s disease (AD) models. LX2343 reduces Aβ plaques by inhibiting BACE1 and promoting autophagy, unlike the unmodified target compound, suggesting that electron-withdrawing groups and fused aromatic systems improve blood-brain barrier penetration and target engagement .
- Compound 3e (): Replacing the anilino group with a piperidine ring and introducing a 4-hydroxyphenyl group significantly boosts inhibitory potency (IC₅₀ = 5.31 μmol/L). This highlights the importance of heterocyclic amines and polar substituents in enhancing enzyme binding .
- Fluorophenyl Analog () : Substituting benzyl with 4-fluorophenyl may alter solubility and metabolic stability due to fluorine’s electronegativity. However, biological data are lacking, emphasizing the need for functional assays .
Structural and Crystallographic Insights
- Cyclohexyl vs. Benzyl Derivatives () : Replacing the benzyl group with cyclohexyl in N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide results in a chair conformation, influencing hydrogen-bonding networks and crystal packing. Such conformational changes could affect solubility and bioavailability .
- Synthetic Flexibility () : Alkylation studies (e.g., benzylation of N-substituted acetamides) reveal that reaction conditions (solvent, temperature) and catalysts impact yields and regioselectivity, guiding scalable synthesis of analogs .
Biological Activity
N-benzyl-2-[(phenylsulfonyl)anilino]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a sulfonamide moiety, which is crucial for its biological activity. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme vital for folate synthesis.
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group enhances its binding affinity and specificity by interacting with the active sites of target proteins. This interaction can inhibit enzyme activity, thereby preventing substrate binding or catalysis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The sulfonamide component is responsible for this activity, making it a potential candidate for developing new antibiotics.
Anticancer Potential
Studies have shown that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its utility in cancer therapy. For instance, compounds with similar structures have shown significant inhibition of tumor growth in vitro .
Anticonvulsant Activity
This compound has also been investigated for anticonvulsant activities. In studies involving maximal electroshock (MES)-induced seizures in animal models, derivatives of this compound exhibited protective effects against seizures, indicating potential use in epilepsy treatment .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer potential of this compound, researchers evaluated its effects on the MCF-7 breast cancer cell line. The compound showed an IC50 value indicating potent cytotoxicity at low concentrations, suggesting it could serve as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the established synthetic routes for N-benzyl-2-[(phenylsulfonyl)anilino]acetamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves condensation reactions between anilines and sulfonyl chlorides or activated acetamide intermediates. For example, a high-yield (87%) route was reported using 2,4-difluoroaniline and phenylsulfonyl chloride under optimized conditions (reflux in dichloromethane, 48 hours). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature control : Reflux conditions (~80°C) improve reaction kinetics while minimizing side products .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- NMR spectroscopy : and NMR verify substituent patterns (e.g., fluorine peaks at −114 to −118 ppm in difluoro derivatives) .
- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., SHELX-refined structures with R-factors < 0.05) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 423.12) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
SAR studies highlight critical functional groups:
- N-Benzyl group : Essential for Src kinase inhibition (IC < 100 nM in KX2-391 derivatives) .
- Sulfonamide moiety : Modulates solubility and target binding (e.g., via hydrogen bonding with ATP-binding pockets) .
- Fluorine substitution : Electron-withdrawing effects enhance metabolic stability (e.g., 2,4-difluoro derivatives show 3x longer half-life in vitro) .
Methodological recommendation : Synthesize analogs with thiazole or pyridine rings (see ) and test against kinase panels .
Q. What strategies are effective in resolving contradictions in reported biological activity data for sulfonamide-containing acetamide derivatives?
Discrepancies often arise from:
- Purity variations : Use HPLC (≥99% purity thresholds) to exclude confounding impurities .
- Assay conditions : Standardize cell lines (e.g., MDA-MB-231 for cancer studies) and incubation times .
- Target specificity : Employ knock-out models or competitive binding assays to validate selectivity (e.g., Src vs. Abl kinases) .
Q. How can computational tools like SHELX be integrated into the crystallographic analysis of this compound derivatives?
- Structure solution : SHELXD identifies heavy-atom positions for experimental phasing .
- Refinement : SHELXL optimizes bond lengths/angles (e.g., C–S bond precision ±0.002 Å) and models disorder .
- Validation : PLATON checks for steric clashes and hydrogen-bond geometry .
Methodological Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
